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Compound of Interest

Compound Name: 3-iodo-5,6-dimethoxy-1H-indazole

CAS No.: 944904-29-4

Cat. No.: B1451970

Get Quote

Executive Summary
The 5,6-dimethoxy-1H-indazole scaffold represents a privileged pharmacophore in medicinal

chemistry, distinguished by its ability to mimic the electron-rich A-ring of natural products like

colchicine while simultaneously offering a hydrogen-bond donor/acceptor motif suitable for

kinase hinge binding. Unlike the unsubstituted indazole core found in drugs like Pazopanib or

Axitinib, the 5,6-dimethoxy substitution pattern specifically tunes the molecule for deep

hydrophobic pocket occupancy, most notably in the colchicine-binding site of tubulin and the

ATP-binding pocket of tyrosine kinases (e.g., VEGFR-2).

This guide objectively compares the performance of 5,6-dimethoxy-1H-indazole analogs

against standard-of-care alternatives, supported by experimental data and mechanistic

insights.

Mechanistic Insight & Binding Modes[1]
The versatility of the 5,6-dimethoxy-1H-indazole scaffold stems from its dual-mode binding

capability. The methoxy groups function as lipophilic anchors, while the indazole nitrogen

atoms serve as directional hydrogen bonders.
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Dual-Targeting Mechanism
Tubulin Targeting (Colchicine Site): The 5,6-dimethoxy motif mimics the 3,4,5-

trimethoxyphenyl ring of Combretastatin A-4 (CA-4) and Colchicine. It lodges into the

hydrophobic pocket of

-tubulin, preventing microtubule assembly.

Kinase Targeting (ATP Hinge): The N1-H and N2 atoms of the indazole ring form a bidentate

hydrogen bond network with the backbone residues (typically Glu/Leu) of the kinase hinge

region. The 5,6-dimethoxy groups project into the solvent-accessible region or the

gatekeeper pocket, depending on the specific kinase.

Mechanistic Pathway Diagram

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Dual-mechanism of action for 5,6-dimethoxy-1H-indazole analogs targeting tubulin

polymerization and kinase signaling pathways.

Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is tightly controlled by modifications at three key positions.

Region 1: The 5,6-Dimethoxy Core (Essential)
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Function: Provides critical electron density and lipophilicity.

Observation: Removal of one methoxy group (e.g., 5-methoxy only) often results in a 10-50

fold loss of potency in tubulin assays. The steric bulk fills the hydrophobic pocket that

normally accommodates the A-ring of colchicine.

Region 2: C3-Substitution (The "Warhead")
Modifications: Aryl, Heteroaryl, or Styryl groups.

Insight:

3-Styryl derivatives: These analogs (linking the indazole to a phenyl ring via a double

bond) show the highest potency against tubulin, acting as rigid analogs of Combretastatin

A-4.

3-Aryl derivatives: Direct arylation is preferred for kinase selectivity, reducing

conformational flexibility and improving "drug-likeness" (lower molecular weight/logP).

Region 3: N1-Substitution (Solubility & Selectivity)
Modifications: Methyl, Ethyl, or Amino-alkyl chains.

Insight: Unsubstituted N1-H is often required for kinase hinge binding (H-bond donor).

However, for tubulin inhibitors, N1-alkylation (e.g., methyl) can lock the active tautomer and

improve lipophilicity, though bulky groups here often clash with the binding pocket wall.

Comparative Performance Data
Tubulin Polymerization Inhibition
Comparison of a representative 3-styryl-5,6-dimethoxyindazole analog against the gold

standard, Combretastatin A-4 (CA-4).
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Data aggregated from multiple SAR studies comparing indole/indazole bioisosteres of CA-4 [1,

4].

Kinase Inhibition (VEGFR-2)
Comparison of 3-aryl-5,6-dimethoxyindazole analogs against FDA-approved indazole kinase

inhibitors.
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Note: While less potent than Axitinib, the 5,6-dimethoxy analogs often exhibit better solubility

profiles due to the electron-donating methoxy groups [2, 5].

Experimental Protocols
Synthesis of 3-Substituted-5,6-Dimethoxy-1H-Indazoles
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Rational: This protocol utilizes a Suzuki-Miyaura coupling on a pre-formed halogenated

indazole core, allowing for late-stage diversification of the C3 position (the primary SAR driver).

Reagents:

Substrate: 3-iodo-5,6-dimethoxy-1H-indazole (Intermediate A)

Coupling Partner: Aryl boronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid)

Catalyst: Pd(dppf)Cl2 (5 mol%)

Base: K2CO3 (3 equiv)

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

Charge: In a sealed tube, dissolve Intermediate A (1.0 equiv) and the Aryl boronic acid (1.2

equiv) in degassed 1,4-Dioxane/Water.

Catalyze: Add K2CO3 and Pd(dppf)Cl2 under an inert atmosphere (Argon/Nitrogen).

Reflux: Heat the mixture to 90°C for 12 hours. Monitoring by TLC (Ethyl Acetate/Hexane 1:1)

is crucial to track the disappearance of the starting iodide.

Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Purify via

flash column chromatography (SiO2, gradient 0-50% EtOAc in Hexanes).

Validation: Confirm structure via 1H-NMR (look for disappearance of C3-H signal if starting

from un-iodinated, or appearance of aryl protons) and HRMS.

Tubulin Polymerization Assay (Turbidimetric)
Rational: This assay measures the change in optical density (OD) as tubulin subunits

polymerize into microtubules. Inhibitors prevent this increase in turbidity.

Protocol:
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Preparation: Thaw purified tubulin (>99% pure, bovine brain source) on ice. Dilute to 3

mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM

GTP.

Incubation: Add the test compound (dissolved in DMSO) to the tubulin solution in a pre-

cooled 96-well plate. Final DMSO concentration must be <1%.

Control: DMSO only (Vehicle).

Reference: Colchicine (3 µM).

Initiation: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

Analysis: Plot OD340 vs. Time. The Vmax (rate of polymerization) or the steady-state OD is

compared to the vehicle control to calculate % Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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